![molecular formula C15H13F3N2O3S B2405103 Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate CAS No. 861209-10-1](/img/structure/B2405103.png)
Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate
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Overview
Description
“Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate” is a chemical compound with the molecular formula C15H13F3N2O3S and a molecular weight of 358.3355296 . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . The mechanism of these reactions is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and an acetate group (-COOCH3) .Scientific Research Applications
- Antiviral Research : Researchers have explored derivatives of this compound as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV .
- Fungicidal Activity : The trifluoromethyl-substituted pyridine derivative (related to this compound) exhibited higher fungicidal activity than chlorine and other derivatives .
Medicinal Chemistry and Drug Development
Organic Synthesis
Future Directions
Trifluoromethylpyridine and its intermediates, which are structurally similar to the compound , have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of these compounds are expected to continue to be an important area of research in the future.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been associated with various receptors, such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceuticals, potentially improving their interaction with target proteins .
Biochemical Pathways
Compounds with trifluoromethyl groups are often involved in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, which may impact the compound’s bioavailability .
Result of Action
Compounds with trifluoromethyl groups are often used in the synthesis of pharmaceuticals due to their ability to enhance the lipophilicity and metabolic stability of these drugs .
properties
IUPAC Name |
methyl 2-[5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-22-11-7-19-13(20-14(11)24-8-12(21)23-2)9-4-3-5-10(6-9)15(16,17)18/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXDLYUYFDASS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SCC(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate |
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